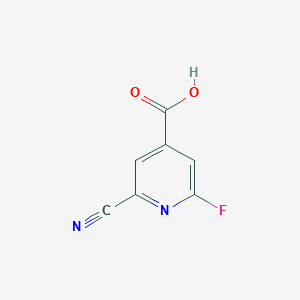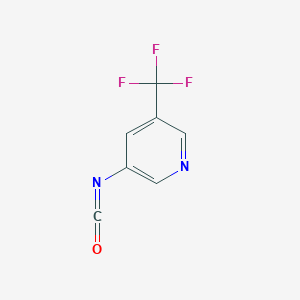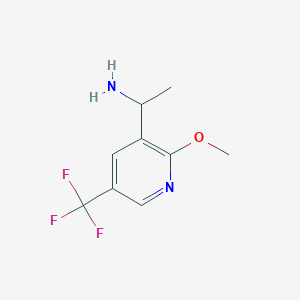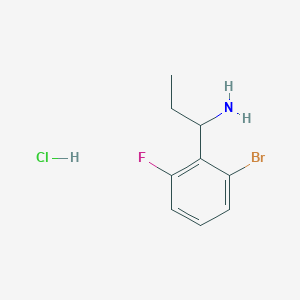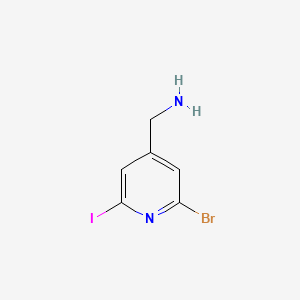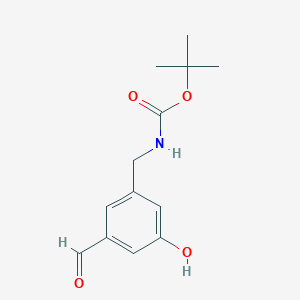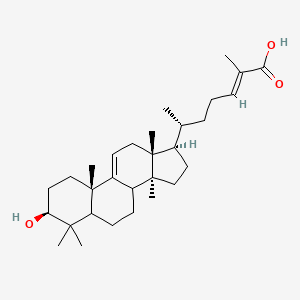
3-Hydroxylanost-9(11)-24-dien-26-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxylanost-9(11)-24-dien-26-oic acid is a naturally occurring triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential medicinal properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxylanost-9(11)-24-dien-26-oic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of squalene, a natural precursor, followed by a series of oxidation and reduction reactions to introduce the hydroxyl and carboxyl groups.
Cyclization of Squalene: Squalene undergoes cyclization to form the lanostane skeleton.
Oxidation: The lanostane skeleton is oxidized to introduce the hydroxyl group at the 3-position.
Reduction: Further reduction reactions are carried out to modify the double bonds and introduce the carboxyl group at the 26-position.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as plants that are rich in triterpenoids. The extraction process includes:
Plant Material Collection: Harvesting plants known to contain high levels of triterpenoids.
Extraction: Using solvents like ethanol or methanol to extract the triterpenoids from the plant material.
Purification: Purifying the extracted compounds using techniques like chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxylanost-9(11)-24-dien-26-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group results in the formation of 3-oxo derivatives.
Reduction: Reduction of double bonds leads to the formation of saturated lanostane derivatives.
Substitution: Substitution reactions yield various functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its role in plant defense mechanisms and its effects on cell signaling pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the formulation of natural health products and cosmetics due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-Hydroxylanost-9(11)-24-dien-26-oic acid involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
Anticancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Antimicrobial: Disrupts microbial cell membranes and inhibits the synthesis of essential microbial proteins.
Comparison with Similar Compounds
3-Hydroxylanost-9(11)-24-dien-26-oic acid can be compared with other similar triterpenoid compounds, such as:
Betulinic Acid: Another triterpenoid with similar anticancer and anti-inflammatory properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic Acid: Exhibits anticancer, anti-inflammatory, and antimicrobial activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of hydroxyl and carboxyl groups provides unique reactivity and biological activity compared to other triterpenoids.
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(E,6R)-6-[(3S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23?,24?,25+,28-,29-,30+/m1/s1 |
InChI Key |
UIRXJKGUEOMVRD-RPORAMOJSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


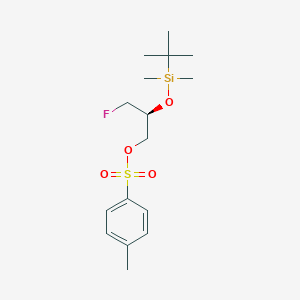
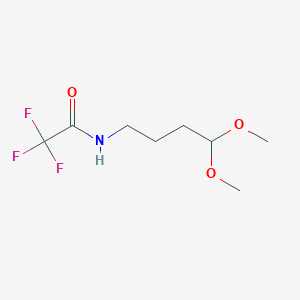
![2-Chloro-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B14860497.png)

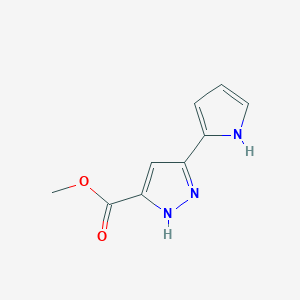
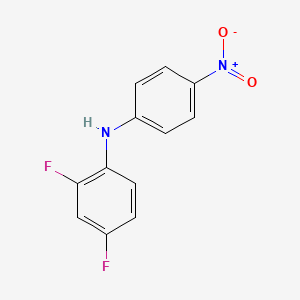
![2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14860529.png)
